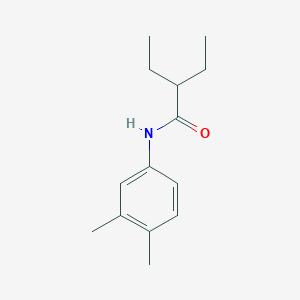

N-(3,4-dimethylphenyl)-2-ethylbutanamide

Description

N-(3,4-Dimethylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 2-ethylbutanamide backbone substituted with a 3,4-dimethylphenyl group. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the aromatic methyl groups and the branched alkyl chain.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-ethylbutanamide |

InChI |

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-8-7-10(3)11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

RQEYNWJHQVPTTG-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmaceutical Impurities and Analogs

- Impurity I (N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide) (): Structural Differences: Contains an acetyl group, hydroxypropoxy chain, and ethylamino substituent. Implications: The polar hydroxy and ethylamino groups enhance water solubility compared to the target compound. However, the acetyl group may reduce metabolic stability. Application: Identified as a pharmaceutical impurity in acebutolol synthesis, highlighting regulatory relevance .

- Compounds m, n, o (): Structural Differences: Feature diphenylhexane backbones with phenoxyacetamido and tetrahydro-pyrimidinyl substituents.

Fluorinated and Halogenated Analogs

Psychoactive Amides

- 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide (): Structural Differences: Chlorophenyl and methylbutanamide groups. Implications: The electron-withdrawing chlorine atom increases receptor-binding affinity, a feature absent in the target compound. This highlights how minor substituent changes can shift applications from industrial to psychoactive .

Comparative Data Table

Key Findings and Implications

Substituent-Driven Properties : The 3,4-dimethylphenyl group in the target compound balances lipophilicity and stability, contrasting with polar impurities (e.g., Impurity I) or halogenated analogs.

Safety and Regulation : Unlike food additives with branched alkyl chains (), the target compound’s aromatic system may simplify toxicological profiling.

Application Scope : Structural simplicity positions it as a versatile intermediate, whereas complex analogs () are tailored for specific bioactivities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.